molecular formula C14H22Cl2N2 B1376401 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride CAS No. 1334536-89-8

7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride

Cat. No.: B1376401
CAS No.: 1334536-89-8
M. Wt: 289.2 g/mol
InChI Key: OCNVLZCJFDMBME-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-benzyl-2,7-diazaspiro[3.5]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-8-6-14(7-9-16)11-15-12-14;;/h1-5,15H,6-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNVLZCJFDMBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is used to study the interactions of spirocyclic compounds with biological macromolecules. It serves as a model compound to understand the behavior of spirocyclic structures in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It is used in the development of new therapeutic agents targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure imparts desirable properties to the final products .

Mechanism of Action

The mechanism of action of 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can lead to specific biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride
  • Molecular Formula : C14H20N2·2HCl
  • Molecular Weight : 297.25 g/mol (free base: 216.32 g/mol)
  • CAS Number : 135380-52-8

Structural Features :

  • The compound contains a spirocyclic core (3.5 ring system) with a benzyl group at the 7-position and two nitrogen atoms in the diazaspiro scaffold. The dihydrochloride salt enhances water solubility, a critical factor for pharmacological applications .

Comparison with Structurally Similar Compounds

2-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride

  • Molecular Formula : C8H18Cl2N2
  • Molecular Weight : 213.15 g/mol
  • CAS Number : 1610028-42-6
  • Key Differences: Substitution at the 2-position with a methyl group instead of benzyl. Synthesis: Prepared via alkylation of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with methylating agents . Safety: Hazard statements include H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

7-Cyclopropyl-2,7-diazaspiro[3.5]nonane Dihydrochloride

  • Molecular Formula : C10H18N2·2HCl
  • Molecular Weight : 239.18 g/mol (free base)
  • CAS Number : 1415562-71-8
  • Key Differences: Cyclopropyl substituent introduces ring strain, which may enhance metabolic stability or alter binding pocket interactions.

3-Benzyl-3,9-diazaspiro[5.5]undecane Dihydrochloride

  • Molecular Formula : C16H24N2·2HCl
  • Molecular Weight : 317.30 g/mol
  • CAS Number : 1171506-89-0
  • Key Differences :
    • Larger spiro[5.5]undecane core increases conformational flexibility and molecular volume.
    • The benzyl group at the 3-position may target different receptor subpockets compared to the 7-benzyl analog.

7-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride

  • Molecular Formula : C8H16N2·2HCl
  • Molecular Weight : 229.14 g/mol
  • CAS Number : 1588441-26-2
  • Key Differences :
    • Methyl substitution at the 7-position instead of benzyl.
    • Reduced aromatic interactions (π-π stacking) compared to the benzyl derivative, likely impacting sigma receptor binding .

Structural and Functional Insights

Impact of Substituents on Pharmacological Activity

  • Benzyl Group : Enhances lipophilicity and enables π-π interactions with aromatic residues in receptor binding pockets, as observed in sigma receptor ligands .
  • Methyl/Cyclopropyl Groups : Smaller substituents reduce steric hindrance but may decrease binding affinity due to weaker hydrophobic interactions.

Solubility and Formulation

  • Dihydrochloride Salts : Improve aqueous solubility for all analogs, facilitating in vitro and in vivo testing .
  • Free Base vs. Salt: Free bases (e.g., 7-Benzyl-2,7-diazaspiro[3.5]nonane) require organic solvents for dissolution, whereas salts are compatible with aqueous buffers .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
7-Benzyl-2,7-diazaspiro[3.5]nonane diHCl Benzyl C14H20N2·2HCl 297.25 135380-52-8 Sigma receptor ligand
2-Methyl-2,7-diazaspiro[3.5]nonane diHCl Methyl C8H18Cl2N2 213.15 1610028-42-6 Lower steric bulk
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane diHCl Cyclopropyl C10H18N2·2HCl 239.18 1415562-71-8 Enhanced metabolic stability (inferred)
3-Benzyl-3,9-diazaspiro[5.5]undecane diHCl Benzyl C16H24N2·2HCl 317.30 1171506-89-0 Larger spiro system

Biological Activity

7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride is a heterocyclic compound characterized by its unique spiro structure, which incorporates a benzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and receptor modulation properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's spirocyclic structure facilitates unique binding interactions that may modulate the activity of these targets.

  • Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which are essential for the metabolism of numerous substrates. This interaction could potentially inhibit or activate enzyme activity, influencing metabolic pathways and drug responses.
  • Receptor Modulation : Research indicates that compounds related to 7-Benzyl-2,7-diazaspiro[3.5]nonane may act as ligands for sigma receptors (S1R and S2R), which are implicated in various neurological processes. The binding affinity of these compounds to sigma receptors suggests potential applications in treating conditions like depression and chronic pain .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Antitubercular Activity : Research indicates promising results for antitubercular applications, highlighting the compound's versatility in targeting different types of pathogens.
  • Neuropharmacological Effects : The compound's ability to modulate sigma receptors positions it as a candidate for further exploration in neuropharmacology, particularly concerning pain management and mood disorders .

Comparison of Biological Activities

Compound Biological Activity Reference
This compoundAntimicrobial
2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochlorideModerate sigma receptor affinity
1-carbonyl-7-diazaspiro[3.5]nonaneInhibits fatty acid amide hydrolase

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various diazaspiro compounds, this compound demonstrated effective inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a novel therapeutic agent.

Case Study 2: Sigma Receptor Interaction

A recent investigation focused on the interaction of 7-Benzyl-2,7-diazaspiro[3.5]nonane with sigma receptors revealed that the compound exhibits high affinity for S1R. In vivo studies showed that administration of the compound resulted in a notable reduction in mechanical hypersensitivity in animal models, supporting its potential use in pain management therapies.

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